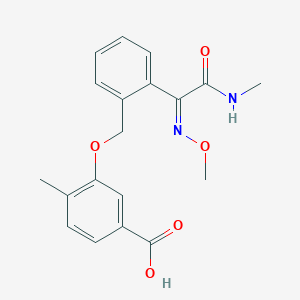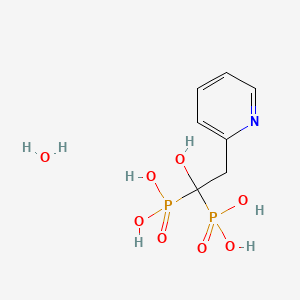
(1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid typically involves the reaction of 2-pyridylacetic acid with phosphorus trichloride and phosphorous acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
(1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of (1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid involves the inhibition of farnesyl pyrophosphate synthase, an enzyme critical for osteoclast function. By inhibiting this enzyme, the compound prevents the formation of essential lipids required for osteoclast activity, thereby reducing bone resorption and increasing bone mineral density .
Comparison with Similar Compounds
Similar Compounds
Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Ibandronate: Known for its high potency and used in similar therapeutic applications.
Zoledronate: A more potent bisphosphonate with a longer duration of action.
Uniqueness
Compared to these similar compounds, (1-Hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid is unique due to its specific binding affinity to hydroxyapatite in bone and its relatively favorable side effect profile .
Properties
Molecular Formula |
C7H13NO8P2 |
|---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid;hydrate |
InChI |
InChI=1S/C7H11NO7P2.H2O/c9-7(16(10,11)12,17(13,14)15)5-6-3-1-2-4-8-6;/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15);1H2 |
InChI Key |
LOXDMIJMAYJQJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum](/img/structure/B13444921.png)
![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
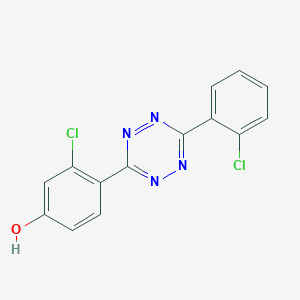
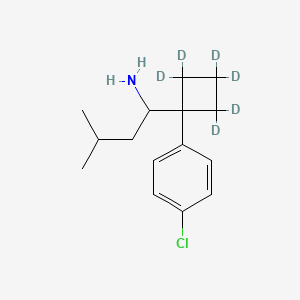
![2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate](/img/structure/B13444938.png)
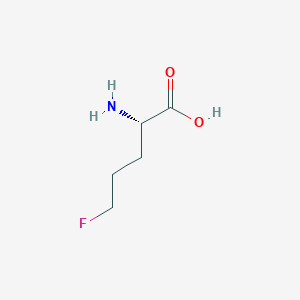
![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)
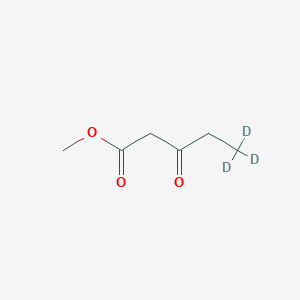

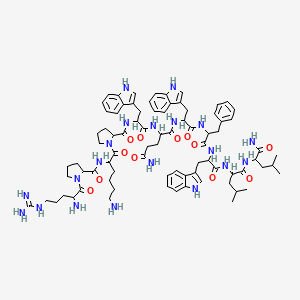
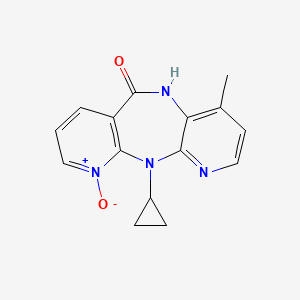
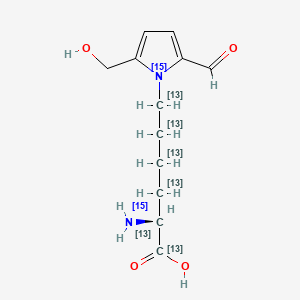
![4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13444979.png)
